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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of
action, and preclinical development of VPC-18005, a novel small molecule inhibitor of the ETS-
related gene (ERG) transcription factor. The aberrant expression of ERG, driven by common
gene fusions like TMPRSS2-ERG, is a key oncogenic driver in approximately 50% of prostate
cancers, making it a critical therapeutic target. VPC-18005 represents a promising agent
designed to directly antagonize ERG function, offering a potential new therapeutic avenue for a
significant subset of prostate cancer patients.

Discovery via Rational Drug Design

The discovery of VPC-18005 was guided by a rational, structure-based in silico screening
approach. The primary objective was to identify a small molecule that could physically occupy
the DNA-binding pocket of the ERG protein's ETS domain, thereby preventing its interaction
with DNA and subsequent transcriptional activity.

The virtual screening pipeline, as described in the foundational research, involved a multi-step
process to identify promising lead candidates from a large chemical library.[1][2] This process is
visualized in the workflow diagram below.
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Figure 1: Workflow for the in silico discovery of VPC-18005.

VPC-18005 emerged as a top candidate from this screening process, exhibiting a molecular
docking score within the top 0.01% of all compounds evaluated.[3] Subsequent in vitro testing
confirmed its activity, identifying it as the most potent inhibitor of ERG-driven luciferase reporter
activity among the initial set of compounds.[3]

Mechanism of Action

VPC-18005 functions as a direct antagonist of the ERG transcription factor. Its mechanism of
action is centered on the disruption of the ERG-DNA interaction, which is fundamental to the
oncogenic activity of ERG in prostate cancer.

The core mechanism involves:

 Direct Binding: VPC-18005 directly interacts with the ETS domain of the ERG protein.[3][4]
[5] Biophysical approaches, including Nuclear Magnetic Resonance (NMR), have confirmed
this direct binding.[3][5]

 Steric Hindrance: By binding within the DNA-binding pocket of the ETS domain, VPC-18005
sterically hinders the ability of ERG to engage with its target DNA sequences.[3][6] NMR
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data suggest that VPC-18005 perturbs key residues, such as Tyr371, which are critical for
the ERG-DNA interaction.[3][5]

e Inhibition of Transcription: By preventing ERG from binding to DNA, VPC-18005 effectively
inhibits the transcription of ERG target genes.[3][4] One such downstream target shown to
be downregulated by VPC-18005 is SOX9, a gene implicated in prostate cancer invasion.[3]

[5]

This mechanism is distinct from therapies that target upstream signaling pathways or protein
expression. VPC-18005 directly targets the functional activity of the ERG protein itself, as
illustrated in the signaling pathway diagram below.
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Figure 2: Mechanism of action of VPC-18005 in blocking ERG-mediated transcription.

Preclinical Efficacy and Characterization

VPC-18005 has undergone a series of in vitro and in vivo studies to characterize its biological
activity and therapeutic potential. A key finding across these studies is that VPC-18005 exerts
its anti-metastatic effects without inducing general cytotoxicity.[3][5]
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In Vitro Studies

In vitro experiments using prostate cancer cell lines that overexpress ERG (PNT1B-ERG,
VCaP) were central to validating the effects of VPC-18005.

Table 1: In Vitro Activity of VPC-18005

IC50 /
Assay Type Cell Line(s) Key Finding . Citation
Concentration
) Inhibition of
Luciferase :
PNT1B-ERG ERG-driven 3uM [1][4]
Reporter Assay o
reporter activity
Inhibition of
Luciferase )
VCaP ERG-driven 6 uM [1][4]
Reporter Assay o
reporter activity
o No significant
Cell Viability PNT1B-ERG, ]
decrease in cell 0.2-25 uM [315]
Assay VCaP, PC3 o
viability
Significant
Migration & inhibition of cell
] PNT1B-ERG o 5uM [3][4]
Invasion Assay migration and
invasion

Marked decrease
in the expression
VCaP of the ERG 25 uM [1]
target gene,
SOX9

Gene Expression

Analysis

The experimental workflow for a typical in vitro validation study is outlined below.
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In Vitro Experimental Workflow
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Figure 3: General experimental workflow for in vitro validation of VPC-18005.

In Vivo Studies

To assess the anti-metastatic potential of VPC-18005 in a living organism, a zebrafish
xenograft model was utilized.[3] This model allows for the visualization and quantification of

cancer cell dissemination.

Table 2: In Vivo Activity of VPC-18005 in Zebrafish Xenograft Model
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Cell Line(s) Treatment Duration Key Finding Citation
20-30%
PNT1B-ERG, decrease in
1 uM VPC-18005 5 days [1][4]
VCaP cancer cell
dissemination
20-30%
PNT1B-ERG, 10 pM VPC- decrease in
5 days [11[4]
VCaP 18005 cancer cell

dissemination

These in vivo results provided proof-of-principle that VPC-18005 can inhibit the metastatic

potential of ERG-expressing prostate cancer cells.[3][6]

Pharmacokinetics and Toxicology

Preliminary pharmacodynamic and toxicology studies in murine models have been conducted.

These initial studies suggest that VPC-18005 has favorable drug-like properties.

Table 3: Preliminary Pharmacokinetic and Toxicology Profile of VPC-18005

Parameter Species Finding Citation
Soluble and stable in
Solubility & Stability - media for at least 3 [3]
days (93% remaining)
Bioavailability Murine Orally bioavailable [31[5]
No general toxicity
o ] observed at single
Acute Toxicity Murine [31[5]
doses up to 500
mg/kg
No general toxicity
) o ) after a 4-week, twice-
Chronic Toxicity Murine [3][5]

daily (BID) trial at 150
mg/kg
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below

are summaries of the key experimental protocols as described in the primary literature.

Luciferase Reporter Assay

Cell Seeding: PNT1B-ERG or VCaP cells were seeded in 96-well plates.

Transfection: Cells were co-transfected with a pETS-luciferase reporter plasmid and a
Renilla luciferase control plasmid.

Treatment: After 24 hours, cells were treated with varying concentrations of VPC-18005 or
DMSO as a vehicle control.

Lysis and Reading: After another 24-48 hours, cells were lysed, and firefly and Renilla
luciferase activities were measured using a luminometer.

Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity to control for
transfection efficiency and cell number. Data were then expressed as a percentage of the
activity observed in DMSO-treated control cells to determine IC50 values.

Cell Migration and Invasion Assay (xCelligence Real-
Time Cell Analysis)

Chamber Setup: PNT1B-Mock and PNT1B-ERG cells were seeded in the upper chamber of
a double-chamber real-time cell analysis system. For invasion assays, the upper chamber
was pre-coated with a layer of Matrigel.

Treatment: After 24 hours, cells were treated with 5 uM VPC-18005, a positive control (YK-4-
279), or DMSO.

Monitoring: Cell migration/invasion through the pores of the upper chamber was monitored in
real-time by measuring electrical impedance.

Analysis: The normalized cell index, a measure of migration/invasion, was plotted over time.
The rate of migration/invasion was compared between treated and control groups.[5]
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Zebrafish Xenotransplantation

o Cell Preparation: PNT1B-ERG or VCaP cells were fluorescently labeled.

« Injection: Approximately 200-400 labeled cells were injected into the yolk sac of zebrafish
larvae at 2 days post-fertilization.

e Treatment: Following injection, larvae were transferred to water containing 1 uM or 10 pM
VPC-18005, or DMSO control. The treatment was refreshed daily.

e Imaging and Analysis: After 5 days, the dissemination of fluorescent cancer cells from the
yolk sac to the rest of the zebrafish body was visualized using fluorescence microscopy and
guantified. The percentage of fish exhibiting metastasis was calculated for each treatment

group.[3]

Future Directions and Clinical Status

The preclinical data strongly support VPC-18005 as a viable candidate for further development.
[3][6] Its non-toxic, anti-metastatic profile suggests it could be particularly beneficial for patients
with ERG-expressing metastatic prostate cancer, potentially as an alternative or adjunct to
current therapies.[3][5]

As of the date of this document, a search for publicly available information on clinical trials for
VPC-18005 has not yielded any results. This indicates that the compound is likely still in the
preclinical development phase. Future work will presumably focus on IND-enabling studies to
further characterize its safety, pharmacology, and manufacturing processes in preparation for
potential human clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [VPC-18005: A Targeted Approach to Disrupting ERG-
Driven Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588227#discovery-and-development-of-vpc-
18005]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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